6-Methoxy-4-methyl-2H-naphtho[1,2-b]pyran-2-one, also known by its chemical structure, is a synthetic compound belonging to the naphthopyran family. This compound features a naphthalene ring fused with a pyran moiety, characterized by the presence of a methoxy group at the 6-position and a methyl group at the 4-position. Its molecular formula is with a molecular weight of approximately 202.21 g/mol. The compound exhibits unique structural properties that contribute to its potential biological activities and applications in various fields.
Research indicates that 6-Methoxy-4-methyl-2H-naphtho[1,2-b]pyran-2-one possesses notable biological activities:
Several synthetic routes have been developed for producing 6-Methoxy-4-methyl-2H-naphtho[1,2-b]pyran-2-one:
The unique properties of 6-Methoxy-4-methyl-2H-naphtho[1,2-b]pyran-2-one lend themselves to various applications:
Interaction studies involving 6-Methoxy-4-methyl-2H-naphtho[1,2-b]pyran-2-one focus on its interactions with biological molecules:
Several compounds share structural similarities with 6-Methoxy-4-methyl-2H-naphtho[1,2-b]pyran-2-one. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 7-Hydroxycoumarin | Contains hydroxyl group on coumarin backbone | Known for strong anticoagulant properties |
| 4-Methylumbelliferone | Methylated derivative of umbelliferone | Exhibits fluorescence; used in biochemical assays |
| 8-Methoxypsoralen | Methoxylated furanocoumarin | Used in photochemotherapy; strong UV absorption |
| 7-Hydroxyflavone | Flavonoid structure with hydroxyl groups | Antioxidant properties; common in plant extracts |
6-Methoxy-4-methyl-2H-naphtho[1,2-b]pyran-2-one stands out due to its specific methoxy and methyl substitutions that influence its biological activities and chemical reactivity compared to these similar compounds. Its unique photochromic properties also differentiate it from others listed above.